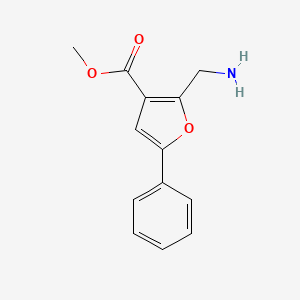![molecular formula C15H12N4 B11769030 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine](/img/structure/B11769030.png)
5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-([1,1’-Biphenyl]-4-yl)-1,2,4-triazin-3-amine is an organic compound that features a biphenyl group attached to a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-([1,1’-Biphenyl]-4-yl)-1,2,4-triazin-3-amine typically involves the reaction of 4-bromo-1,1’-biphenyl with cyanamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is then heated to promote the formation of the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of biphenyl quinones.
Reduction: Reduction reactions can target the triazine ring, converting it to a dihydrotriazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under acidic conditions.
Major Products:
Oxidation: Biphenyl quinones.
Reduction: Dihydrotriazine derivatives.
Substitution: Substituted biphenyl derivatives.
Applications De Recherche Scientifique
5-([1,1’-Biphenyl]-4-yl)-1,2,4-triazin-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The biphenyl group can intercalate into DNA, disrupting its structure and function. The triazine ring can interact with enzymes, inhibiting their activity. These interactions lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide: Known for its potential as an EGFR tyrosine kinase inhibitor.
Benzidine-based azo dyes: Used in various industrial applications.
Uniqueness: 5-([1,1’-Biphenyl]-4-yl)-1,2,4-triazin-3-amine stands out due to its combination of a biphenyl group and a triazine ring, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C15H12N4 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
5-(4-phenylphenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C15H12N4/c16-15-18-14(10-17-19-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,18,19) |
Clé InChI |
PZNGIJZDYZFPBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=NC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



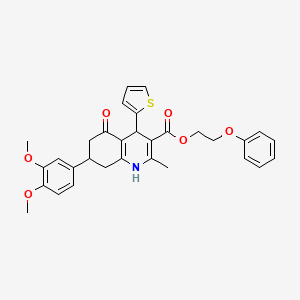
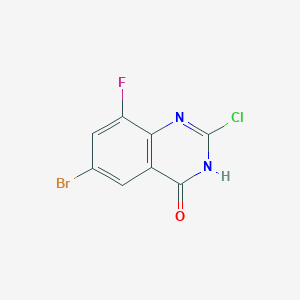

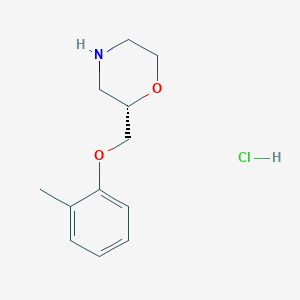

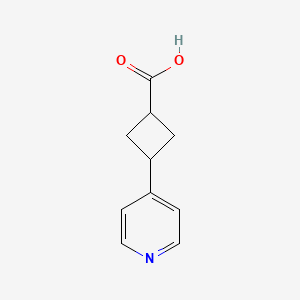

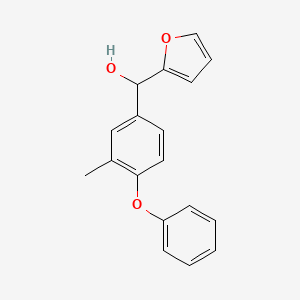
![4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B11769010.png)
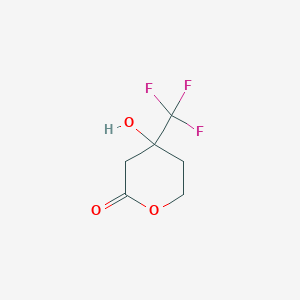
![5-Methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B11769014.png)

